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Compound of Interest
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Cat. No.: B1260786

Abstract

BRL-42715, a C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged in the late 1980s as a
highly potent, broad-spectrum inhibitor of bacterial 3-lactamases. This technical guide provides
a comprehensive overview of the discovery, development, and eventual discontinuation of
BRL-42715. It is intended for researchers, scientists, and professionals in the field of drug
development, offering in-depth information on its mechanism of action, quantitative inhibitory
data, and detailed experimental protocols. Despite its exceptional in vitro efficacy, the
development of BRL-42715 was halted due to its inherent instability, a critical lesson in the
complex process of bringing a new therapeutic agent to the clinic.

Discovery and Initial Evaluation

BRL-42715 was first described by Coleman and colleagues in 1989 as a novel penem
derivative with remarkable inhibitory activity against a wide array of 3-lactamase enzymes.[1] At
the time, bacterial resistance to B-lactam antibiotics, mediated by B-lactamases, was a growing
concern, driving the search for effective inhibitors to be co-administered with existing
antibiotics.

The initial in vitro evaluation of BRL-42715 demonstrated its superiority over other
contemporary [3-lactamase inhibitors, such as clavulanic acid.[2] It exhibited potent inhibition of
plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated 3-
lactamases from a variety of Gram-negative and Gram-positive bacteria.[1][2]
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Mechanism of Action

BRL-42715 is an active-site-directed, irreversible inhibitor of serine B-lactamases. Its
mechanism of action involves a multi-step process that ultimately leads to a stable, inactivated
enzyme complex.

Upon binding to the active site of a serine [3-lactamase, the (-lactam ring of BRL-42715 is
attacked by the active site serine residue (Ser64 in Enterobacter cloacae P99 (-lactamase),
forming a transient acyl-enzyme intermediate. This is a common mechanism for 3-lactam
antibiotics and inhibitors. However, the unique structural features of BRL-42715 facilitate a
subsequent intramolecular rearrangement. This rearrangement involves the opening of the five-
membered thiazole ring and the formation of a more stable, seven-membered
dihydrothiazepine ring system covalently attached to the active site serine. This rearranged
structure is a stable covalent adduct, rendering the enzyme inactive.

Click to download full resolution via product page

Quantitative In Vitro Activity

The potency of BRL-42715 as a [3-lactamase inhibitor is evident from its low 50% inhibitory
concentrations (IC50s) against a variety of enzymes.
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B-Lactamase Source B-Lactamase IC50 (pg/mL)
. Reference

Enzyme Organism Class of BRL-42715

TEM-1 Escherichia coli A <0.01 [2]
Klebsiella

SHV-1 _ A <0.01 [2]
pneumoniae

OXA-1 Escherichia coli D <0.01 [2]
Staphylococcus

Staphylococcal A <0.01 2]
aureus
Enterobacter

P99 C <0.01 [2]
cloacae
Klebsiella

K1 _ A <0.01 2]
pneumoniae

) Serratia

Inducible C <0.01 [2]
marcescens

Constitutive Proteus vulgaris A <0.01 2]

The potent inhibitory activity of BRL-42715 translated into a significant potentiation of the
antibacterial activity of B-lactamase-susceptible antibiotics like amoxicillin.
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Amoxicillin (1

Bacterial Species L
Amoxicillin MIC50 pg/mL) + BRL-

(B-lactamase- Reference
. (ng/mL) 42715 MIC50
producing)
(ng/mL)

Enterobacteriaceae

>128 2 [2]
(n=412)
Citrobacter &
Enterobacter

>128 2 [2]

(cefotaxime-

susceptible, n=48)

Citrobacter &

Enterobacter

_ _ >128 8 [2]
(cefotaxime-resistant,
n=25)
Methicillin-susceptible

8->32 <0.06 [3]

S. aureus (n=104)
Klebsiella spp. >32 <8 [3]
Enterobacter spp. >32 <8 [3]
Citrobacter spp. >32 <8 [3]

Preclinical Pharmacokinetics

Pharmacokinetic studies of BRL-42715 were conducted in several animal species to assess its
potential for clinical development.
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Elimination .
. . Oral Serum Protein
Species Half-life (t1/2) - ] o o Reference
T Bioavailability Binding
Mouse - 0.2 27-38% [4]
Rat 7 min Not significant 27-38% [41[5]
Rabbit 6.2 min - - [5]
Dog 11 min Not significant 27-38% [41[5]
Cynomolgus ) o
18 min Not significant 68-70% [41[5]
Monkey
Human _
) 31 min - 68-70% [41[5]
(predicted)

BRL-42715 exhibited a short elimination half-life in all species tested. While it showed some
oral absorption in mice, this was not observed in other species, suggesting that it would likely
require parenteral administration in humans.[4] Notably, BRL-42715 was found to be stable
against hydrolysis by renal dehydropeptidases.[4]

Instability and Discontinuation of Development

Despite its impressive in vitro potency, the development of BRL-42715 was ultimately
terminated. The primary reason for its discontinuation was its inherent chemical instability. It
was found to be rapidly hydrolyzed, particularly by metallo-pB-lactamases, to form a
dihydrothiazepine derivative.[6] This instability was deemed a significant hurdle for its further
development as a clinically viable therapeutic agent.

Experimental Protocols
B-Lactamase Inhibition Assay (IC50 Determination)

The following is a generalized protocol for determining the 50% inhibitory concentration (IC50)
of a B-lactamase inhibitor, based on the methodologies described in the evaluation of BRL-
42715.
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o Preparation of Reagents:

o Prepare a stock solution of the B-lactamase enzyme in a suitable buffer (e.g., 50 mM
sodium phosphate buffer, pH 7.0).

o Prepare a stock solution of BRL-42715 in a suitable solvent and create a series of
dilutions.

o Prepare a stock solution of a chromogenic B-lactam substrate, such as nitrocefin, in the
same buffer.

o Assay Procedure:

o

In a microplate well or a cuvette, add a defined volume of the B-lactamase solution.
o Add an equal volume of each dilution of the BRL-42715 solution to the respective wells.
o Include control wells with buffer instead of the inhibitor.

o Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 5 minutes) at a
constant temperature (e.g., 37°C).

o Initiate the reaction by adding a defined volume of the nitrocefin solution.

o Immediately monitor the change in absorbance at the appropriate wavelength for the
hydrolyzed substrate (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.

o Data Analysis:

[e]

Calculate the initial rate of hydrolysis for each inhibitor concentration.

o

Plot the percentage of inhibition (relative to the control without inhibitor) against the
logarithm of the inhibitor concentration.

o

Determine the IC50 value, which is the concentration of the inhibitor that reduces the initial
rate of hydrolysis by 50%.
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Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic in the presence of a B-lactamase inhibitor is determined to assess the
synergistic effect. The agar dilution method is a standard procedure.

o Preparation of Media:

o Prepare a series of Mueller-Hinton agar plates, each containing a fixed concentration of
BRL-42715 (e.g., 1 ug/mL).

o For each fixed inhibitor concentration, prepare a set of plates with doubling dilutions of the
antibiotic (e.g., amoxicillin).

o Include control plates with no inhibitor and no antibiotic.
e Inoculum Preparation:
o Grow the bacterial strains to be tested overnight in a suitable broth medium.

o Dilute the bacterial cultures to achieve a standardized inoculum density (e.g.,
approximately 1074 colony-forming units per spot).

e |noculation and Incubation:

o Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface
of the agar plates.

o Incubate the plates at 37°C for 18-24 hours.
e MIC Determination:

o The MIC is defined as the lowest concentration of the antibiotic that completely inhibits
visible bacterial growth.

Conclusion

The story of BRL-42715 is a compelling case study in drug discovery and development. It
highlights the critical importance of balancing high potency with favorable physicochemical
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properties, such as stability. While BRL-42715 never reached the clinical stage, the research
surrounding it provided valuable insights into the mechanism of (3-lactamase inhibition and the
design of novel penem inhibitors. Its legacy continues to inform the development of new
strategies to combat antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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